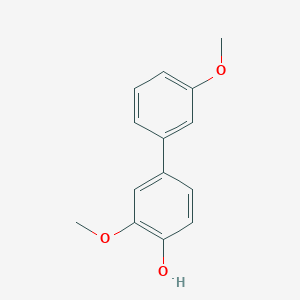

2-Methoxy-4-(3-methoxyphenyl)phenol

Description

The exact mass of the compound this compound, 95% is 230.094294304 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(3-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-12-5-3-4-10(8-12)11-6-7-13(15)14(9-11)17-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKYLKZBGSFNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685472 | |

| Record name | 3,3'-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58005-56-4 | |

| Record name | 3,3'-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(3-methoxyphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a strategic pathway for the synthesis of the biphenyl compound 2-Methoxy-4-(3-methoxyphenyl)phenol . Given the absence of a standardized, documented synthesis for this specific molecule, this guide proposes a robust and versatile method based on the well-established Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, renowned for its high tolerance of functional groups, mild reaction conditions, and generally high yields.[1][2][3]

The proposed synthesis involves the coupling of two key intermediates: 4-bromo-2-methoxyphenol and (3-methoxyphenyl)boronic acid . This approach is favored for its efficiency in constructing the C-C bond that forms the biphenyl core of the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The central transformation in this proposed synthesis is the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. The general scheme for the Suzuki-Miyaura reaction involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[1]

A plausible synthetic route is depicted below:

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction parameters and outcomes for Suzuki-Miyaura couplings of structurally similar aryl bromides and arylboronic acids. This data provides a baseline for optimizing the synthesis of the target molecule.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd@Bipy-PMO (0.2) | K₂CO₃ (2) | Water | 80 | 4 | >98 | [4] |

| 1-Chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ (2) | MeOH | 80 | 12 | 97 | [5] |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | K₃PO₄ (3) | Dioxane | 110 | - | 74 | [6] |

| Aryl Bromides | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (1) | K₂CO₃ (2) | EtOH/H₂O | RT | - | Good to Excellent | [7] |

| 3-Bromoanisole | Phenylboronic acid | Immobilized Pd | K₂CO₃ | H₂O/EtOH | 120 | 0.17 | High | [8] |

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling, based on established procedures for similar transformations.

Materials:

-

4-bromo-2-methoxyphenol (1.0 equiv)

-

(3-methoxyphenyl)boronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2.0 - 3.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 1:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask is added 4-bromo-2-methoxyphenol (1.0 equiv), (3-methoxyphenyl)boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

-

Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

-

Reaction: The reaction mixture is stirred and heated to a temperature between 80-110°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

The following diagram illustrates the general workflow for this synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction presents a highly effective and strategic approach for the synthesis of this compound. The mild conditions and tolerance for various functional groups make it an ideal choice for this transformation. The provided protocol and data from analogous reactions offer a solid foundation for researchers to successfully synthesize and optimize the production of this target compound for applications in drug discovery and development. Further optimization of catalyst, base, solvent, and temperature may be necessary to achieve maximum yield and purity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, commonly referred to as MMPP. This molecule has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases.

Chemical and Physical Properties

MMPP is a derivative of phenol with a distinct molecular structure that contributes to its biological activity. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol |

| CAS Registry Number | 1895957-18-2[1] |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 26-27 °C |

| Boiling Point | 300 °C |

| Solubility | Soluble in ethanol, ether; slightly soluble in water. |

Spectroscopic Data

The structural elucidation of MMPP is confirmed through various spectroscopic techniques. While raw spectra are not publicly available, data from related compounds and mentions in literature confirm the use of the following methods for characterization.

Table 3: Spectroscopic Analysis

| Technique | Description |

| ¹H NMR | Proton nuclear magnetic resonance is used to determine the number and environment of hydrogen atoms in the molecule. |

| ¹³C NMR | Carbon-13 nuclear magnetic resonance provides information about the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | This technique is employed to determine the molecular weight and fragmentation pattern of MMPP. |

| Infrared Spectroscopy (IR) | IR spectroscopy is used to identify the functional groups present in the MMPP molecule. |

Experimental Protocols

Synthesis of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

A documented method for the synthesis of MMPP involves a palladium-catalyzed cross-coupling reaction.[2]

Materials:

-

4-Iodo-2-methoxyphenol

-

4-allylanisole

-

Triphenylphosphine (PPh₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tributylamine (Bu₃N)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a 25-mL round-bottom flask, combine 4-Iodo-2-methoxyphenol (500 mg, 2.0 mmol), 4-allylanisole (296.4 mg, 2.0 mmol), triphenylphosphine (105 mg, 0.4 mmol), Pd(OAc)₂ (44.9 mg, 0.2 mmol), and tributylamine (451 μL, 1.9 mmol).

-

Stir the reaction mixture at 45 °C for 2 hours under an argon atmosphere.

-

Following the reaction, purify the product using flash silica gel chromatography.

-

Elute the column with a 3:1 mixture (v/v) of hexane and ethyl acetate to isolate the pure (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol.

Synthesis workflow for MMPP.

Biological Activity and Signaling Pathways

MMPP has demonstrated significant biological activity, primarily as an anti-inflammatory, anti-cancer, and anti-arthritic agent. Its mechanisms of action involve the modulation of key signaling pathways, including STAT3, VEGFR2, and PPARγ.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in various cancers and inflammatory diseases. MMPP has been shown to be a selective inhibitor of STAT3.[2] It directly binds to the DNA-binding domain of STAT3, thereby inhibiting its activation and downstream signaling. This leads to the suppression of genes involved in cell proliferation, survival, and inflammation.

MMPP-mediated inhibition of the STAT3 signaling pathway.

Inhibition of VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. MMPP acts as an inhibitor of VEGFR2. By binding to the ATP-binding domain of VEGFR2, MMPP inhibits its kinase activity. This, in turn, suppresses downstream signaling through the AKT/ERK/NF-κB pathway, leading to a reduction in angiogenesis.

MMPP-mediated inhibition of the VEGFR2 signaling pathway.

Agonism of PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. MMPP has been identified as a PPARγ agonist. It binds to the ligand-binding domain of PPARγ, enhancing its transcriptional activity. This leads to the regulation of target genes involved in adipogenesis and glucose uptake, suggesting potential applications in metabolic diseases.

MMPP-mediated agonism of the PPARγ signaling pathway.

Conclusion

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) is a promising bioactive compound with well-defined chemical properties and multifaceted biological activities. Its ability to selectively target key signaling pathways implicated in cancer and inflammation, such as STAT3, VEGFR2, and PPARγ, makes it a valuable candidate for further investigation in drug discovery and development programs. This guide provides a foundational understanding of MMPP for researchers dedicated to advancing therapeutic interventions in these critical disease areas.

References

Spectroscopic Data of 2-Methoxy-4-(3-methoxyphenyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Methoxy-4-(3-methoxyphenyl)phenol. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering valuable insights for researchers engaged in the synthesis, characterization, and analysis of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.30 | t | 1H | Ar-H |

| 7.15 | d | 1H | Ar-H |

| 7.10 | d | 1H | Ar-H |

| 6.95 | d | 1H | Ar-H |

| 6.90 | dd | 1H | Ar-H |

| 6.85 | d | 1H | Ar-H |

| 5.60 | s | 1H | OH |

| 3.90 | s | 3H | OCH₃ |

| 3.85 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 125 MHz)

| Chemical Shift (ppm) | Assignment |

| 160.0 | Ar-C |

| 147.0 | Ar-C |

| 145.5 | Ar-C |

| 143.0 | Ar-C |

| 130.0 | Ar-CH |

| 122.0 | Ar-C |

| 120.0 | Ar-CH |

| 115.0 | Ar-CH |

| 113.0 | Ar-CH |

| 112.0 | Ar-CH |

| 110.0 | Ar-CH |

| 56.0 | OCH₃ |

| 55.5 | OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3600 | Broad, Medium | O-H stretch (phenolic) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-3000 | Medium | C-H stretch (methyl) |

| 1580-1610 | Strong | C=C stretch (aromatic ring) |

| 1450-1500 | Strong | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (aryl ether) |

| 1020-1080 | Strong | C-O stretch (aryl ether) |

| 800-880 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments for this compound (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 230 | [M]⁺ (Molecular Ion) |

| 215 | [M - CH₃]⁺ |

| 199 | [M - OCH₃]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid sample of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Proton decoupling is employed to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid this compound is placed directly onto the crystal.

-

Pressure is applied using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Identity of 2-Methoxy-4-(3-methoxyphenyl)phenol: An Initial Assessment

An extensive search for the compound "2-Methoxy-4-(3-methoxyphenyl)phenol" has revealed a notable absence of a registered CAS number and a standardized IUPAC name in major chemical databases. This suggests that the requested molecule may be a novel compound, not yet synthesized, or a less common derivative not widely documented in publicly accessible scientific literature.

For researchers, scientists, and professionals in drug development, the unique identification of a chemical entity through its CAS number and IUPAC name is the foundational step for any further investigation into its properties, synthesis, and potential applications. The lack of this primary information for "this compound" precludes the possibility of creating an in-depth technical guide as requested.

However, the search did yield information on several structurally related compounds that are well-documented. It is possible that the intended compound of interest is among these, and the initial query may have contained a typographical error. Below is a summary of the key identifiers for these related phenols:

| Compound Name | CAS Number | IUPAC Name |

| 2-Methoxy-4-(methoxymethyl)phenol | 5533-03-9[1][2] | 2-Methoxy-4-(methoxymethyl)phenol[2] |

| 2-Methoxy-4-methylphenol | 93-51-6[3] | 2-Methoxy-4-methylphenol |

| 2-Methoxy-4-propylphenol | 2785-87-7[4] | 2-Methoxy-4-propylphenol |

| 2-Methoxy-4-vinylphenol | 7786-61-0[5][6] | 4-Ethenyl-2-methoxyphenol[5] |

To proceed with the development of a comprehensive technical guide, including data presentation, experimental protocols, and visualizations, it is imperative to first correctly identify the target compound. We request the user to verify the chemical name and structure of the molecule of interest. Should one of the alternatives listed above be the correct compound, a detailed whitepaper can be produced. If "this compound" is indeed the correct, yet undocumented, compound, further steps would involve theoretical calculations and proposed synthetic routes, which constitutes a different scope of work.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]

- 5. 2-Methoxy-4-vinylphenol - Wikipedia [en.wikipedia.org]

- 6. nmppdb.com.ng [nmppdb.com.ng]

An In-depth Technical Guide to 2-Methoxy-4-(3-methoxyphenyl)phenol: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

2-Methoxy-4-(3-methoxyphenyl)phenol is a biaryl compound composed of a phenol ring and a methoxy-substituted phenyl ring linked by a single carbon-carbon bond. The core structure consists of a guaiacol (2-methoxyphenol) moiety substituted at the 4-position with a 3-methoxyphenyl group.

Key Structural Features:

-

Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the guaiacol ring is a key functional group, capable of acting as a hydrogen bond donor and imparting acidic properties. Its presence is crucial for many potential biological activities, including antioxidant effects.

-

Methoxy Groups: The two methoxy (-OCH3) groups, one on each aromatic ring, influence the electronic properties and steric hindrance of the molecule. They are generally electron-donating through resonance and can participate in hydrogen bonding as acceptors.

-

Biaryl Linkage: The single bond connecting the two phenyl rings allows for rotational freedom, leading to various possible conformations. The dihedral angle between the two rings is a critical determinant of the molecule's overall three-dimensional shape and its ability to interact with biological targets.

Conformational Analysis (Theoretical)

The conformation of this compound is primarily defined by the torsional or dihedral angle between the two aromatic rings. The steric hindrance between the ortho-hydrogens on each ring and the potential for intramolecular interactions will dictate the most stable, low-energy conformations.

It is hypothesized that the molecule will adopt a non-planar conformation to minimize steric clash between the two rings. The exact preferred dihedral angle would need to be determined through computational modeling or experimental methods like X-ray crystallography.

Proposed Experimental and Computational Protocols

To fully elucidate the molecular structure and conformation of this compound, a combination of synthesis, spectroscopic analysis, crystallographic studies, and computational modeling would be required.

Synthesis

A plausible synthetic route would involve a Suzuki or similar cross-coupling reaction.

Experimental Workflow: Suzuki Coupling for Synthesis

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-2-methoxyphenol, (3-methoxyphenyl)boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and mass spectrometry.

Spectroscopic and Crystallographic Analysis

Table 1: Required Experimental Data for Structural Characterization

| Technique | Parameter | Purpose |

| ¹H NMR | Chemical Shift (ppm), Coupling Constants (Hz) | To determine the number and connectivity of protons, and to infer stereochemical relationships. |

| ¹³C NMR | Chemical Shift (ppm) | To identify the number of unique carbon environments in the molecule. |

| FT-IR | Wavenumber (cm⁻¹) | To identify characteristic functional groups, such as the phenolic -OH and C-O stretches of the ether groups. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | To determine the molecular weight and elemental composition of the compound. |

| Single-Crystal X-ray Diffraction | Bond Lengths (Å), Bond Angles (°), Dihedral Angles (°) | To provide the precise three-dimensional arrangement of atoms in the solid state, including the inter-ring dihedral angle. |

Computational Modeling

Computational chemistry would be a valuable tool for predicting the conformational preferences and electronic properties of the molecule.

Computational Workflow: Conformational Analysis

Caption: A typical computational workflow for the conformational analysis of the target molecule.

Protocol:

-

Structure Building: Construct a 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy conformers.

-

Quantum Mechanical Calculations: For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Energy Analysis: Calculate the relative electronic and Gibbs free energies of the optimized conformers to determine their populations at room temperature.

-

Structural Analysis: Analyze the key geometric parameters, including the dihedral angle between the phenyl rings and potential intramolecular hydrogen bonds.

Potential Biological Activity and Signaling Pathways

Given the structural similarity of this compound to other bioactive polyphenolic compounds, it is plausible that it could exhibit biological activities such as antioxidant, anti-inflammatory, or anticancer effects. However, without experimental data, any discussion of its interaction with specific signaling pathways remains speculative. Should this molecule be investigated further, studies into its effects on pathways like NF-κB, MAP kinase, or STAT3, which are commonly modulated by phenolic compounds, would be a logical starting point.

Logical Flow for Investigating Biological Activity

Caption: A logical progression for the investigation of the biological activity of a novel compound.

Conclusion

This compound represents a molecule of potential interest that is currently undercharacterized in scientific literature. This guide provides a comprehensive overview of its theoretical structure and outlines the necessary experimental and computational protocols required for its full characterization. The successful synthesis and subsequent analysis as described herein would be essential first steps in determining the physicochemical properties, conformational behavior, and potential therapeutic applications of this compound. For researchers and drug development professionals, this molecule presents an opportunity for novel investigation.

Unveiling the Therapeutic Potential of 2-Methoxy-4-(3-methoxyphenyl)phenol Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning research surrounding the biological activities of 2-Methoxy-4-(3-methoxyphenyl)phenol analogs, with a primary focus on the extensively studied compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP). While direct research on "this compound" is limited, MMPP serves as a critical proxy, offering significant insights into the therapeutic promise of this chemical class. This document synthesizes current findings on its anti-inflammatory, anti-cancer, and neuroprotective properties, providing detailed experimental data, protocols, and visual representations of its mechanisms of action to support ongoing and future research endeavors.

Core Biological Activities and Mechanisms of Action

MMPP has emerged as a multi-target agent with a diverse pharmacological profile. Its biological activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Effects

MMPP demonstrates potent anti-inflammatory properties by targeting critical inflammatory mediators and signaling cascades. Studies have shown its efficacy in various inflammatory models, including lipopolysaccharide (LPS)-induced inflammation and phorbol-12-myristate 13-acetate (PMA)-induced responses.[1][2][3][4]

A key mechanism is the inhibition of the STAT3 pathway, a central regulator of inflammatory gene expression.[2][3][4] MMPP has been shown to suppress the phosphorylation and activation of STAT3, thereby reducing the production of pro-inflammatory cytokines.[3][4] Furthermore, MMPP attenuates inflammatory responses through the PKCδ/JNK/AP-1 pathway.[1] It inhibits the translocation of PKCδ, the phosphorylation of JNK, and the nuclear translocation of AP-1, leading to the downregulation of inflammatory enzymes like COX-2.[1]

Anti-Cancer Activity

The anti-cancer effects of MMPP have been particularly noted in breast cancer models.[5][6] Its therapeutic action is mediated through a dual-regulatory mechanism involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][6] MMPP inhibits VEGFR2 phosphorylation while enhancing the transcriptional activity of PPARγ.[5][6] This dual action ultimately leads to the downregulation of the AKT signaling pathway, a crucial mediator of cell survival and proliferation.[5][6] The consequences of this modulation include the inhibition of cancer cell growth, induction of apoptosis, and suppression of migration and invasion.[5][6]

Neuroprotective and Other Activities

Beyond its anti-inflammatory and anti-cancer properties, MMPP has shown potential in neurodegenerative disease models. It has been found to ameliorate memory impairment in an Alzheimer's disease model by inhibiting neuroinflammation and amyloidogenesis through the STAT3 pathway.[4] Additionally, MMPP has demonstrated protective effects against liver sepsis by reducing inflammatory responses and liver damage markers, also via STAT3 inhibition.[3] The broader class of 2-methoxyphenols is also recognized for its antioxidant activities.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the biological effects of MMPP.

Table 1: Anti-inflammatory Activity of MMPP

| Assay | Cell Line / Model | Stimulant | MMPP Concentration | Observed Effect | Reference |

| Pro-inflammatory Mediator Production | RAW 264.7 cells | LPS (1 µg/mL) | 1, 2, and 4 µg/mL | Inhibition of pro-inflammatory mediator production. | [2] |

| Inflammatory Response | Human monocytic THP-1 cells | PMA | Not specified | Inhibition of inflammatory responses. | [1] |

| Liver Sepsis Markers | LPS-induced mice | LPS (30 mg/kg) | Not specified | Reduction in alanine transaminase, aspartate transaminase, and lactate dehydrogenase levels. | [3] |

| Inflammatory Protein Expression | Microglial BV-2 cells and cultured astrocytes | LPS (1 µg/mL) | 1, 5, and 10 µg/mL | Decreased expression of inflammatory proteins. | [4] |

Table 2: Anti-Cancer Activity of MMPP in Breast Cancer Cell Lines

| Cell Line | Type | MMPP Effect | Molecular Mechanism | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Growth inhibition, apoptosis induction, suppression of migration and invasion. | Enhanced PPARγ activity, inhibited VEGFR2 phosphorylation, downregulated AKT activity. | [5][6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Modulating effects. | Not specified | [5][6] |

| MCF7 | Luminal A | Modulating effects. | Not specified | [5][6] |

Key Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to evaluate the biological activities of MMPP.

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells, murine macrophage RAW 264.7 cells, human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF7), microglial BV-2 cells, and primary cultured astrocytes were used.[1][2][4][5][6]

-

Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells were pre-treated with various concentrations of MMPP for a specified duration (e.g., 24 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL) or PMA.[2]

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treated cells were harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., phosphorylated JNK, PKCδ, VEGFR2, AKT, STAT3) overnight at 4°C.

-

Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of MMPP for a specified period (e.g., 24 or 48 hours).

-

MTT Incubation: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

In Vivo Animal Studies (LPS-induced Sepsis Model)

-

Animals: Male mice were used for the study.

-

Treatment: MMPP was administered to the mice (e.g., 5 mg/kg in drinking water for 1 month).[4]

-

Induction of Sepsis/Inflammation: Sepsis was induced by intraperitoneal injection of LPS (e.g., 30 mg/kg or 250 µg/kg daily for 7 days).[3][4]

-

Sample Collection and Analysis: Blood and tissue samples were collected for the analysis of liver enzymes, cytokine levels, and protein expression by Western blot or immunohistochemistry.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by MMPP and a general experimental workflow.

Caption: MMPP's inhibition of the PMA-induced PKCδ/JNK/AP-1 signaling pathway.

Caption: Dual regulatory mechanism of MMPP on VEGFR2 and PPARγ in breast cancer.

Caption: A generalized workflow for in vitro evaluation of MMPP's biological activity.

References

- 1. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol attenuates PMA-induced inflammatory responses in human monocytic cells through PKCδ/JNK/AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Probing the Pharmacological Profile of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): A Technical Guide to its Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, a compound commonly referred to as MMPP, has emerged as a molecule of significant interest in preclinical research. Exhibiting a diverse range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties, MMPP's therapeutic potential is underscored by its multifaceted mechanism of action. This technical guide synthesizes the current understanding of MMPP's molecular interactions, focusing on its inhibitory effects on the STAT3 and VEGFR2 signaling pathways, its agonistic activity towards PPARγ, and its modulation of the PKCδ/JNK/AP-1 inflammatory cascade. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals investigating this promising compound.

Core Mechanism of Action: STAT3 Inhibition

A primary and well-documented mechanism of action for MMPP is its role as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a critical transcription factor that, when aberrantly activated, contributes to the pathogenesis of various diseases, including cancer and inflammatory disorders.

Hypothesized Interaction

MMPP is hypothesized to directly bind to the DNA-binding domain (DBD) of STAT3. This interaction is thought to prevent the phosphorylation and subsequent dimerization of STAT3, which are essential steps for its activation and translocation to the nucleus to regulate gene expression. By inhibiting STAT3, MMPP effectively downregulates the expression of downstream target genes involved in cell proliferation, survival, and inflammation.

Quantitative Data: STAT3 Inhibition

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | A549 (NSCLC) | 12.80 µg/mL | [1][2] |

| NCI-H460 (NSCLC) | 11.99 µg/mL | [1][2] | |

| IC50 (STAT3 Luciferase Reporter) | NCI-H460 (NSCLC) | 1.95 µg/mL | [1] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This protocol outlines the general steps to assess the inhibitory effect of MMPP on STAT3 DNA binding activity.

-

Nuclear Extract Preparation: Culture human non-small cell lung cancer cells (e.g., NCI-H460) and treat with varying concentrations of MMPP for a specified duration (e.g., 6 hours). Harvest the cells and prepare nuclear extracts using a commercial kit or standard laboratory protocols.

-

Oligonucleotide Labeling: Synthesize and anneal double-stranded oligonucleotides containing the consensus STAT3 binding site. Label the probes with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the nuclear extracts with the radiolabeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands corresponding to the STAT3-DNA complexes. A decrease in the intensity of the shifted band in MMPP-treated samples compared to the control indicates inhibition of STAT3 DNA binding.[1][3]

Figure 1: Experimental workflow for assessing MMPP's inhibition of STAT3 DNA binding via EMSA.

Modulation of VEGFR2 Signaling

MMPP has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels. This activity is particularly relevant to its anti-cancer potential.

Hypothesized Interaction

Molecular docking studies suggest that MMPP exhibits a high binding affinity for the ATP-binding domain of VEGFR2.[4][5][6][7] This interaction is predicted to inhibit the kinase activity of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation.

Quantitative Data: VEGFR2 Interaction

| Parameter | Method | Value | Reference |

| Binding Affinity | Molecular Docking | -8.2 kcal/mol | [4][5][6] |

Experimental Protocol: VEGFR2 Kinase Activity Assay

This protocol provides a general outline for measuring the effect of MMPP on VEGFR2 kinase activity.

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.

-

Compound Treatment: Pre-incubate the HUVECs with various concentrations of MMPP for a defined period (e.g., 30 minutes).

-

VEGF Stimulation: Stimulate the cells with recombinant human VEGF to induce VEGFR2 phosphorylation.

-

Lysis and ELISA: Lyse the cells and perform a sandwich ELISA to quantify the levels of phosphorylated VEGFR2. A decrease in the phosphorylation signal in MMPP-treated cells compared to the VEGF-stimulated control indicates inhibition of VEGFR2 kinase activity.[6]

Figure 2: MMPP's inhibitory effect on the VEGFR2 signaling pathway.

Agonistic Activity on PPARγ

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. MMPP has been shown to act as a PPARγ agonist.

Hypothesized Interaction

MMPP is thought to directly bind to the ligand-binding domain of PPARγ, leading to its activation. Activated PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This activity is linked to MMPP's potential in metabolic regulation.

Quantitative Data: PPARγ Interaction

Experimental Protocol: PPARγ Transcriptional Activity Assay

This protocol describes a luciferase reporter assay to measure the agonistic effect of MMPP on PPARγ.

-

Cell Culture and Transfection: Culture HEK 293T cells and transfect them with expression vectors for PPARγ, a luciferase reporter plasmid containing PPREs, and a control Renilla luciferase vector.

-

Compound Treatment: Treat the transfected cells with MMPP or a known PPARγ agonist (e.g., rosiglitazone) for 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. An increase in the firefly/Renilla luciferase ratio in MMPP-treated cells indicates an enhancement of PPARγ transcriptional activity.[8]

Figure 3: Experimental workflow for assessing MMPP's agonistic activity on PPARγ.

Modulation of the PKCδ/JNK/AP-1 Pathway

In the context of inflammation, MMPP has been demonstrated to attenuate inflammatory responses through the modulation of the Protein Kinase C delta (PKCδ), c-Jun N-terminal Kinase (JNK), and Activator Protein-1 (AP-1) signaling cascade.

Hypothesized Interaction

MMPP is proposed to inhibit the activation of PKCδ, a key upstream kinase in this pathway. This, in turn, prevents the phosphorylation and activation of JNK. As a downstream effector of JNK, the transcription factor AP-1's nuclear translocation and DNA binding are consequently suppressed. This leads to the downregulation of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and chemokine ligand 5 (CCL5).

Experimental Model: PMA-Induced Inflammation in THP-1 Cells

A common in vitro model to study this pathway involves the use of the human monocytic cell line, THP-1. Phorbol-12-myristate-13-acetate (PMA) is used to induce an inflammatory response in these cells, which can then be treated with MMPP to assess its anti-inflammatory effects.

Experimental Protocol: Western Blot Analysis of JNK Phosphorylation

-

Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using a low concentration of PMA.

-

Compound Treatment and Stimulation: Pre-treat the differentiated THP-1 cells with MMPP for a specified time, followed by stimulation with a higher concentration of PMA to induce inflammation.

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.

-

Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. A decrease in the p-JNK/total JNK ratio in MMPP-treated cells indicates inhibition of the JNK pathway.

Figure 4: MMPP's modulation of the PKCδ/JNK/AP-1 signaling pathway.

Conclusion

The available evidence strongly suggests that (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) is a multi-target agent with significant therapeutic potential. Its ability to concurrently inhibit key oncogenic and inflammatory pathways, such as STAT3 and VEGFR2, while also modulating metabolic pathways through PPARγ agonism, positions it as a compelling candidate for further drug development. The detailed mechanisms and protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the pharmacological profile of MMPP and explore its clinical applications. Future investigations should focus on obtaining more extensive quantitative data, particularly for the PKCδ/JNK/AP-1 pathway, and on validating these mechanisms in in vivo models.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. moleculardevices.com [moleculardevices.com]

- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on a Novel Biphenyl Neolignan: (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Context

While the specific compound "2-Methoxy-4-(3-methoxyphenyl)phenol" is not extensively documented in scientific literature, a closely related and well-researched molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) , has emerged as a significant subject of study. MMPP is a novel synthetic analog of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), a tyrosine-fructose Maillard reaction product.[1] The development of MMPP was driven by the need to improve the drug-like properties and stability of its parent compound, BHPB, which, despite its potent anti-inflammatory properties, has limitations for clinical use.[1][2] MMPP was designed with a modified conjugated α,β-unsaturated aldehyde moiety and protected phenolic alcohols, enhancing its stability and binding affinity, particularly as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of MMPP, a promising therapeutic candidate.

Synthesis and Characterization

The synthesis of MMPP is achieved through a Heck reaction.[4] The general synthetic protocol involves the reaction of 4-Iodo-2-methoxyphenol with 4-allylanisole in the presence of a palladium catalyst.[3]

Experimental Protocol: Synthesis of MMPP [3][4]

-

Reactants: 4-Iodo-2-methoxyphenol (1 equivalent), 4-allylanisole (1 equivalent), Triphenylphosphine (0.2 equivalents), Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents), and Tributylamine.

-

Procedure:

-

To a round bottom flask, add 4-Iodo-2-methoxyphenol, 4-allylanisole, triphenylphosphine, Pd(OAc)₂, and tributylamine.

-

The reaction mixture is stirred for a specified time at a controlled temperature under an inert atmosphere (e.g., argon).

-

Upon completion, the product is purified by flash silica gel chromatography.

-

-

Purification: The crude product is typically purified using a mobile phase of hexane and ethyl acetate.[3][4]

Spectroscopic Data: While detailed spectra are compound-specific and require access to original research data, characterization of similar compounds like (E)-2-methoxy-4-(prop-1-enyl)phenol has been performed using ¹H NMR spectroscopy to confirm the structure.[1]

Biological Activity and Mechanism of Action

MMPP has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, anti-arthritic, and anti-cancer properties.[1][3][5] The primary mechanism of action is the inhibition of the STAT3 signaling pathway.[1][3]

Anti-inflammatory and Anti-arthritic Activity

MMPP has shown potent anti-inflammatory and anti-arthritic effects in both in vitro and in vivo models.[1] It inhibits the production of pro-inflammatory mediators and has demonstrated efficacy in a collagen antibody-induced arthritis (CAIA) mouse model.[1]

Quantitative Data on Anti-inflammatory Activity

| Cell Line | Stimulant | Mediator | MMPP Concentration (µg/mL) | Inhibition | Reference |

| RAW 264.7 | LPS | TNF-α | 1, 2, 4 | Dose-dependent reduction | [6] |

| RAW 264.7 | LPS | IL-1β | 1, 2, 4 | Dose-dependent reduction | [6] |

| RAW 264.7 | LPS | IL-6 | 1, 2, 4 | Dose-dependent reduction | [6] |

| RAW 264.7 | LPS | PGE₂ | 1, 2, 4 | Dose-dependent reduction | [6] |

| THP-1 | LPS | TNF-α, IL-1β, IL-6, COX-2 | Not specified | Significant reduction | [7] |

| HaCaT | TNF-α/IFN-γ | ROS, Pro-inflammatory cytokines | Not specified | Significant reduction | [2][8] |

Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model [9][10][11]

This model is used to evaluate the efficacy of anti-arthritic compounds.

-

Induction of Arthritis: Arthritis is induced by the administration of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) boost.[9][10]

-

Treatment: MMPP is administered to the mice, often orally.[1]

-

Assessment: The severity of arthritis is assessed by clinical scoring of paw swelling and inflammation. Histological analysis of the joints can also be performed.[10][12]

Anti-cancer Activity

MMPP has also been investigated for its anti-cancer properties, particularly in breast cancer and non-small cell lung cancer.[4][13] Its mechanism involves the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to the downregulation of AKT activity.[4][5] This results in growth inhibition, apoptosis induction, and suppression of cancer cell migration and invasion.[4][5]

Quantitative Data on Anti-cancer Activity [4]

| Cell Line | Cancer Type | Effect | MMPP Concentration (µg/mL) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Growth inhibition, Apoptosis | 10, 20, 40 | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Growth inhibition, Apoptosis | 10, 20, 40 | [4] |

| MCF7 | Luminal A Breast Cancer | Growth inhibition, Apoptosis | 10, 20, 40 | [4] |

Signaling Pathways

The biological effects of MMPP are mediated through its interaction with several key signaling pathways.

STAT3 Signaling Pathway: MMPP directly binds to the DNA-binding domain of STAT3, inhibiting its phosphorylation and subsequent translocation to the nucleus.[13][14] This leads to the downregulation of STAT3 target genes involved in inflammation and cell proliferation.[13]

NF-κB and JNK/AP-1 Pathways: MMPP has been shown to suppress the MD2-dependent NF-κB and JNK/AP-1 pathways in monocytes, further contributing to its anti-inflammatory effects.[7] It can also inhibit the nuclear translocation of NF-κB subunits.[8]

VEGFR2 and PPARγ Pathways: In the context of cancer, MMPP inhibits VEGFR2 phosphorylation while enhancing PPARγ transcriptional activity.[4][5]

Visualizations

Experimental Workflow: Synthesis of MMPP

Caption: Workflow for the synthesis of MMPP via Heck reaction.

Signaling Pathway: MMPP Inhibition of STAT3

References

- 1. (E)-2-methoxy-4-(prop-1-enyl)phenol(5932-68-3) 1H NMR [m.chemicalbook.com]

- 2. MMPP Attenuates the Inflammatory Response by Suppressing ROS and Proinflammatory Cytokine and Chemokine Production in TNF-α/IFN-γ-Stimulated Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MMPP Exerts Anti-Inflammatory Effects by Suppressing MD2-Dependent NF-κB and JNK/AP-1 Pathways in THP-1 Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MMPP Attenuates the Inflammatory Response by Suppressing ROS and Proinflammatory Cytokine and Chemokine Production in TNF-α/IFN-γ-Stimulated Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Collagen antibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. MMPP Attenuates Non-Small Cell Lung Cancer Growth by Inhibiting the STAT3 DNA-Binding Activity via Direct Binding to the STAT3 DNA-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Methoxyphenylphenol Derivatives

This document provides detailed experimental protocols and application notes for researchers, scientists, and drug development professionals working with methoxyphenylphenol derivatives. The focus is on the synthesis, characterization, and biological applications of these compounds, with a particular emphasis on (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a selective STAT3 inhibitor, and the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol.

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

MMPP is a synthetic derivative of a Maillard reaction product and has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Its biological activity has been investigated in several disease models, demonstrating anti-inflammatory, anti-amyloidogenic, and anti-arthritic properties.[1][2]

Biological Activity

MMPP has shown therapeutic potential in preclinical studies for conditions such as Alzheimer's disease, rheumatoid arthritis, and sepsis.[1][2][3] The primary mechanism of action is the inhibition of the STAT3 signaling pathway, which plays a crucial role in inflammatory responses.[1][3]

Experimental Protocols

1.2.1. Synthesis of MMPP

This protocol is adapted from the Heck coupling reaction described in the literature.[1]

-

Materials:

-

4-Iodo-2-methoxyphenol

-

4-allylanisole

-

Triphenylphosphine (PPh₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tributylamine (Bu₃N)

-

Argon gas

-

Flash silica gel

-

Hexane

-

Ethyl acetate

-

-

Equipment:

-

25-mL round-bottom flask

-

Magnetic stirrer

-

Flash chromatography system

-

-

Procedure:

-

To a 25-mL round-bottom flask, add 4-Iodo-2-methoxyphenol (500 mg, 2.0 mmol), 4-allylanisole (296.4 mg, 2.0 mmol), triphenylphosphine (105 mg, 0.4 mmol), Pd(OAc)₂ (44.9 mg, 0.2 mmol), and tributylamine (451 μL, 1.9 mmol).

-

Purge the flask with argon gas.

-

Stir the reaction mixture at 45 °C for 2 hours under an argon atmosphere.

-

After the reaction is complete, purify the product using flash silica gel chromatography.

-

Elute the product using a mobile phase of hexane and ethyl acetate in a 3:1 (v/v) mixture.

-

1.2.2. In Vivo Studies in a Mouse Model of Alzheimer's Disease

This protocol describes the investigation of MMPP's effects on lipopolysaccharide (LPS)-induced memory impairment in mice.[1]

-

Animal Model: Alzheimer's disease model mice.

-

Treatment:

-

Assessments:

-

Cognitive function is evaluated to determine the effect on memory impairment.[1]

-

Brain tissue is analyzed for inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

-

Activation of microglia and astrocytes is assessed.[1]

-

Levels of β-secretase and amyloid-beta (Aβ) generation are measured.[1]

-

1.2.3. In Vitro Studies in Cell Culture

This protocol outlines the investigation of MMPP's anti-inflammatory and anti-amyloidogenic effects in cultured cells.[1]

-

Cell Lines: Astrocytes and microglial BV-2 cells.[1]

-

Treatment:

-

Assessments:

Signaling Pathway

MMPP exerts its biological effects primarily through the inhibition of the STAT3 signaling pathway. In inflammatory conditions, signaling molecules like JAK1 are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. MMPP inhibits this process by preventing the phosphorylation and activation of STAT3.[1][3]

References

- 1. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Methoxy-4-(3-methoxyphenyl)phenol (MMPP) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(3-methoxyphenyl)phenol, also referred to as MMPP, is a synthetic phenolic compound that has demonstrated significant therapeutic potential in preclinical studies. As a derivative of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), MMPP exhibits enhanced stability and drug-like properties.[1] Its biological activities are diverse, encompassing anti-cancer, anti-inflammatory, and neuroprotective effects. These properties are attributed to its ability to modulate multiple key signaling pathways involved in cell proliferation, apoptosis, inflammation, and metastasis. This document provides detailed application notes and protocols for the treatment of various cell lines with MMPP to facilitate further research and drug development.

Data Presentation

Summary of In Vitro Efficacy of MMPP

| Cell Line | Cell Type | Concentration Range | Treatment Duration | Key Effects | Reference |

| MDA-MB-231, MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Growth inhibition, apoptosis induction, suppression of migration and invasion. | [2][3] |

| MCF7 | Luminal A Breast Cancer | Not Specified | Not Specified | Growth inhibition, apoptosis induction, suppression of migration and invasion. | [2][3] |

| HCT116, SW480 | Colon Cancer | 0-15 µg/mL | 24 hours | Induction of apoptotic cell death. | [1][4] |

| HeLa | Cervical Cancer | Not Specified | Not Specified | Cytotoxicity, induction of apoptosis via the extrinsic pathway. | [5][6] |

| THP-1 | Human Monocytic Cells | Not Specified | Not Specified | Attenuation of PMA-induced inflammatory responses. | [7][8] |

| Microglial BV-2, Astrocytes | Murine Brain Cells | 1, 5, 10 µg/mL | Not Specified | Reduction of LPS-induced inflammatory proteins and amyloidogenic proteins. | [9] |

| Primary Cultured Neurons | Murine Neurons | Not Specified | Not Specified | Amelioration of dopamine depletion and inflammatory marker elevation. | [10] |

| A549, H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Suppression of proliferation, G2/M phase arrest, induction of apoptosis. | [11] |

Experimental Protocols

Protocol 1: Preparation of MMPP Stock Solution

-

Reconstitution: Dissolve MMPP powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using a sterile cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

MMPP Treatment: Prepare serial dilutions of MMPP in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MMPP (and a vehicle control).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of MMPP for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Protocol 4: Western Blot Analysis for Protein Expression

-

Protein Extraction: Following treatment with MMPP, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, p-AKT, p-STAT3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways Modulated by MMPP

MMPP exerts its anti-cancer effects by targeting multiple signaling cascades. In breast cancer, it dually regulates VEGFR2 and PPARγ, leading to the downregulation of AKT activity.[2][3] This inhibition of the pro-survival AKT pathway, coupled with the activation of PPARγ, promotes apoptosis. The apoptotic process is further mediated by the activation of caspases-3, -8, and -9, and an increased Bax/Bcl-2 ratio.[2]

Caption: MMPP's dual regulation of VEGFR2 and PPARγ in cancer cells.

In colorectal cancer, MMPP has been shown to directly bind to and inhibit IkappaB kinase β (IKKβ), a key component of the NF-κB signaling pathway.[1] This inhibition leads to the upregulation of death receptors DR5 and DR6, sensitizing cancer cells to apoptosis.[1]

Caption: MMPP-mediated inhibition of the IKKβ/NF-κB pathway.

MMPP also exhibits potent anti-inflammatory and neuroprotective effects by selectively inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[9][10] This has been observed in models of neuroinflammation and Parkinson's disease.[9][10] Furthermore, in human monocytic cells, MMPP attenuates inflammation by inhibiting the PKCδ/JNK/AP-1 pathway.[7]

Experimental Workflow

The following diagram outlines a general workflow for investigating the cellular effects of MMPP.

Caption: General workflow for studying MMPP in cell culture.

Concluding Remarks

MMPP is a promising multi-target agent with potential applications in oncology, inflammatory diseases, and neurodegenerative disorders. The protocols and data presented here provide a framework for researchers to explore its mechanisms of action and therapeutic efficacy in various cell culture models. Careful consideration of cell-type-specific responses and dose-dependent effects is crucial for obtaining reproducible and meaningful results.

References

- 1. A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)Prop-1-en-1-yl)Phenol Induces Apoptosis in HeLa Cervical Cancer Cells via the Extrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol attenuates PMA-induced inflammatory responses in human monocytic cells through PKCδ/JNK/AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol causes G2/M cell cycle arrest and apoptosis in NSCLC cells through mitochondrial apoptotic pathway and MDM2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administration of Phenolic Compounds in Animal Models

As of late 2025, there is a notable absence of publicly available scientific literature detailing the administration of "2-Methoxy-4-(3-methoxyphenyl)phenol" in animal models. This suggests that the compound may be a novel chemical entity with limited in vivo research, or it may be more commonly identified by an alternative nomenclature.

In the absence of direct data, this document presents a generalized framework for the administration of structurally similar phenolic compounds, using methodologies commonly applied in preclinical research. The following protocols and data are derived from studies on related biphenolic compounds and are intended to serve as a foundational guide for researchers initiating studies with "this compound." It is imperative to conduct compound-specific dose-range finding and toxicity studies before commencing efficacy evaluations.

This document provides a comprehensive overview of potential administration routes for the novel compound "this compound" in various animal models, based on established protocols for structurally related phenolic compounds.

General Considerations for Vehicle Selection

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. For phenolic compounds, which often exhibit poor water solubility, a multi-step process is typically employed to achieve a homogenous and injectable solution or suspension.

-

Solubility Testing : Initial solubility screening in various pharmaceutically acceptable solvents is recommended. Common solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).

-

Co-solvent Systems : A combination of solvents is often necessary. A common approach involves initially dissolving the compound in a small volume of an organic solvent like DMSO, followed by dilution with an aqueous vehicle such as saline or a buffered solution.

-

Suspension Formulation : For oral administration, if a true solution cannot be achieved, the compound can be administered as a fine suspension. Common suspending agents include carboxymethylcellulose (CMC) or Tween 80.

Administration Routes and Protocols

The selection of an administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound.

Oral administration is often preferred for its convenience and clinical relevance.

Experimental Protocol:

-

Preparation of Formulation :

-

For a solution: Dissolve "this compound" in a minimal amount of a suitable solvent (e.g., 10% DMSO).

-

Sequentially add a co-solvent (e.g., 40% PEG400) and bring the solution to the final volume with sterile saline.

-

For a suspension: Triturate the compound with a small amount of 0.5% (w/v) carboxymethylcellulose (CMC) solution to form a paste.

-

Gradually add the remaining vehicle to achieve the desired final concentration, ensuring continuous mixing.

-

-

Animal Handling : Gently restrain the animal (e.g., mouse or rat).

-

Administration :

-

Use a proper size gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent tissue damage.

-

Measure the distance from the animal's snout to the last rib to estimate the appropriate insertion depth.

-

Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

-

The typical administration volume is 5-10 mL/kg for mice and rats.

-

-

Post-Administration Monitoring : Observe the animal for any signs of distress or adverse reactions.

Intraperitoneal injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.

Experimental Protocol:

-

Preparation of Formulation : Prepare a sterile solution of "this compound" in a vehicle suitable for injection (e.g., 10% DMSO in sterile saline). Ensure the final concentration of the organic solvent is minimized to avoid peritoneal irritation.

-

Animal Handling : Restrain the animal in a supine position, tilting the head downwards.

-

Administration :

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

-

Use a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

-

Insert the needle at a 30-45 degree angle and gently inject the solution into the peritoneal cavity.

-

The typical injection volume is 10 mL/kg for mice and 5-10 mL/kg for rats.

-

-

Post-Administration Monitoring : Monitor the animal for any signs of pain, inflammation, or peritonitis at the injection site.

Intravenous injection provides 100% bioavailability and immediate distribution of the compound throughout the body.

Experimental Protocol:

-

Preparation of Formulation : A sterile, particle-free solution is mandatory. The formulation must be compatible with blood. The use of co-solvents should be carefully considered to avoid hemolysis or precipitation. A common vehicle is a mixture of DMSO, PEG, and saline.

-

Animal Handling : Place the animal in a restraining device to immobilize the tail.

-

Administration :

-

The lateral tail vein is the most common site for IV injection in rodents.

-

Slightly warm the tail to dilate the veins.

-

Use a small gauge needle (e.g., 27-30 gauge for mice, 25-27 gauge for rats) attached to a syringe containing the formulation.

-

Insert the needle into the vein and slowly inject the solution.

-

The typical injection volume is 5 mL/kg for mice and 2.5 mL/kg for rats.

-

-

Post-Administration Monitoring : Apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Quantitative Data Summary

Since no specific data exists for "this compound", the following table provides a hypothetical representation of pharmacokinetic data that would be collected for a novel phenolic compound.

| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) | Intravenous (IV) |

| Dose (mg/kg) | 50 | 25 | 10 |

| Cmax (ng/mL) | 850 ± 120 | 1500 ± 250 | 3200 ± 450 |

| Tmax (h) | 1.5 ± 0.5 | 0.5 ± 0.1 | 0.08 ± 0.02 |

| AUC (0-t) (ng·h/mL) | 4200 ± 650 | 3800 ± 500 | 2500 ± 300 |

| Bioavailability (%) | ~30 | ~60 | 100 |

Note: The values presented are illustrative and should be determined experimentally for "this compound".

Visualizations

Caption: Experimental workflow for pharmacokinetic studies.